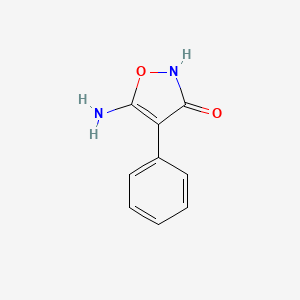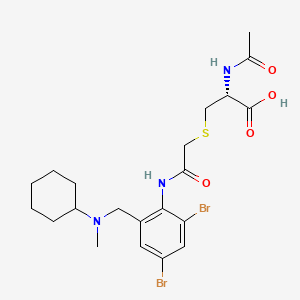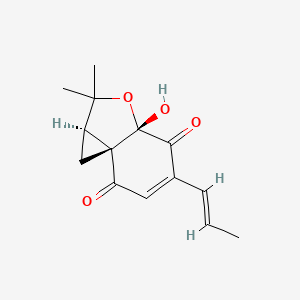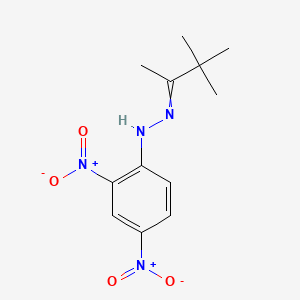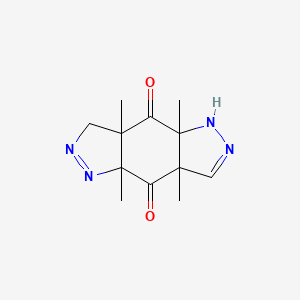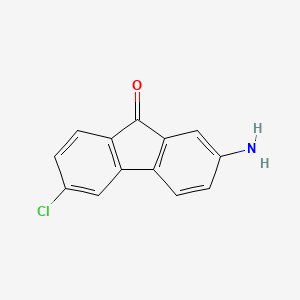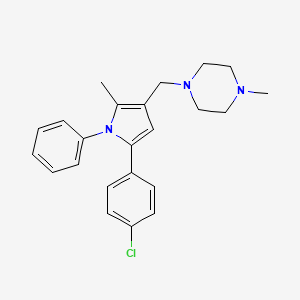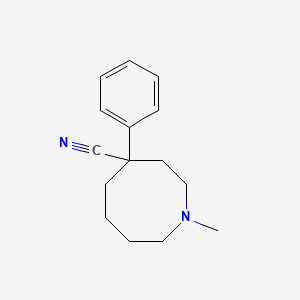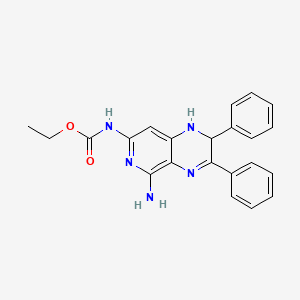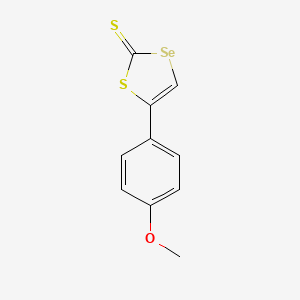
5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione is a heterocyclic compound that contains both sulfur and selenium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione typically involves the reaction of 4-methoxyphenyl isothiocyanate with elemental selenium in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding selenol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
5-(4-Methoxyphenyl)-1,3-thiaselenole-2-thione is unique due to the presence of both sulfur and selenium atoms in its structure, which can impart distinct chemical and biological properties compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole
Properties
CAS No. |
65456-33-9 |
|---|---|
Molecular Formula |
C10H8OS2Se |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-thiaselenole-2-thione |
InChI |
InChI=1S/C10H8OS2Se/c1-11-8-4-2-7(3-5-8)9-6-14-10(12)13-9/h2-6H,1H3 |
InChI Key |
ZQUQVECTIOQLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


